molecular formula C10H18O3 B8618087 2-[3-(Oxiran-2-yl)propoxy]oxane CAS No. 62435-68-1

2-[3-(Oxiran-2-yl)propoxy]oxane

Cat. No.: B8618087
CAS No.: 62435-68-1
M. Wt: 186.25 g/mol
InChI Key: FTMAAGBAJUZAHS-UHFFFAOYSA-N
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Description

2-[3-(Oxiran-2-yl)propoxy]oxane is a heterocyclic compound comprising a tetrahydropyran (oxane) ring linked via a propoxy chain to an epoxide (oxirane) group. This compound’s structural hybridity suggests applications in medicinal chemistry (e.g., prodrug design) or polymer synthesis, where epoxide reactivity and oxane stability are advantageous.

Properties

CAS No.

62435-68-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-[3-(oxiran-2-yl)propoxy]oxane

InChI

InChI=1S/C10H18O3/c1-2-6-11-10(5-1)12-7-3-4-9-8-13-9/h9-10H,1-8H2

InChI Key

FTMAAGBAJUZAHS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Propylene Oxide (1,2-Epoxypropane)

  • Structure : A simple three-membered epoxide ring (C₃H₆O).
  • Key Properties :
    • High volatility and reactivity due to strained epoxide ring .
    • Industrial use in polyurethane production and sterilizing agents.
  • Comparison :
    • Unlike 2-[3-(Oxiran-2-yl)propoxy]oxane, propylene oxide lacks the oxane ring and propoxy linker, making it more volatile but less thermally stable.
    • The oxane group in the target compound reduces volatility and may enhance solubility in polar solvents.

2-(Oxan-2-yloxy)propane-1,3-diol (CAS 150196-31-9)

  • Structure : Oxane ring connected to a propane-1,3-diol via an ether linkage.
  • Key Properties: Hydrophilic due to diol groups; logP ≈ -0.5 (estimated) . Potential use in polymer crosslinking or as a humectant.
  • Comparison :
    • The absence of an epoxide in this compound eliminates its reactivity toward nucleophiles, contrasting with the target compound’s epoxide-driven reactivity.
    • The diol groups enhance water solubility, whereas the target compound’s lipophilic propoxy chain may favor membrane permeability.

Phenolic Glycoside with Epoxide ()

  • Structure: Complex glycoside with an oxirane attached to a phenolic sugar moiety.
  • Key Properties :
    • High polarity due to hydroxyl and glycosyl groups; likely low logP (<0).
    • Bioactivity: Predicted interactions with carbohydrate-binding proteins .
  • Comparison: The phenolic glycoside’s polarity contrasts with 2-[3-(Oxiran-2-yl)propoxy]oxane’s moderate lipophilicity (propoxy chain). The glycoside’s epoxide may undergo enzymatic hydrolysis in biological systems, while the target compound’s epoxide could react non-enzymatically.

2’-Propoxy-Modified Oligonucleotides (ISIS 9044/9045)

  • Structure : Oligonucleotides with 2’-propoxy modifications enhancing lipophilicity.
  • Key Properties :
    • Increased RNA binding affinity and slower plasma clearance compared to unmodified analogs .
    • Propoxy groups elevate logP by ~1.5 units.
  • Comparison: The propoxy chain in both compounds enhances lipophilicity, but the target compound’s epoxide adds electrophilic reactivity absent in oligonucleotides.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (Water) Key Functional Groups
2-[3-(Oxiran-2-yl)propoxy]oxane ~174.2 ~1.2 Moderate Epoxide, ether, oxane
Propylene Oxide 58.08 0.83 High Epoxide
2-(Oxan-2-yloxy)propane-1,3-diol 178.19 -0.5 High Diol, ether, oxane
Phenolic Glycoside () ~500 (est.) <0 Low Epoxide, glycoside, phenol

Table 2: Pharmacokinetic and Reactivity Profiles

Compound Plasma Clearance Metabolic Pathway Tissue Distribution Reactivity (Epoxide)
2-[3-(Oxiran-2-yl)propoxy]oxane Moderate (est.) Epoxide hydrolysis, CYP450 Liver/Kidney (predicted) High
Propylene Oxide Rapid Glutathione conjugation Lungs/Liver Very High
ISIS 9045 (phosphorothioate) Slow 3’-Exonuclease degradation Liver/Kidney None

Research Findings and Insights

  • Lipophilicity vs. Reactivity: The propoxy chain in 2-[3-(Oxiran-2-yl)propoxy]oxane balances lipophilicity (logP ~1.2) and epoxide reactivity, offering advantages in drug delivery over purely hydrophilic (e.g., phenolic glycoside) or volatile (propylene oxide) analogs .
  • Structural Analogues : The 2’-propoxy modifications in oligonucleotides () demonstrate that propoxy chains enhance bioavailability, suggesting similar benefits for the target compound’s membrane permeability .

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